molecular formula C5H6N2O2S2 B3059130 4-Amino-2-(methylthio)thiazole-5-carboxylic acid CAS No. 94507-74-1

4-Amino-2-(methylthio)thiazole-5-carboxylic acid

Cat. No.: B3059130
CAS No.: 94507-74-1
M. Wt: 190.2 g/mol
InChI Key: OYVUPWQZRUDZLJ-UHFFFAOYSA-N
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Description

4-Amino-2-(methylthio)thiazole-5-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid typically involves the reaction of thiourea with various carbonyl compounds under specific conditions. One common method includes the reaction of thiourea with α-haloketones in the presence of a base such as potassium carbonate . Another method involves the cyclization of hemiacetals with thiourea to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(methylthio)thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of amino-thiazole derivatives .

Scientific Research Applications

4-Amino-2-(methylthio)thiazole-5-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can act as a ligand for estrogen receptors and as an antagonist for adenosine receptors . Additionally, it can inhibit bacterial enzymes involved in peptidoglycan synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as 2-aminothiazole, 4-amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole, and 2-amino-4-(methoxymethyl)thiazole-5-carboxylate .

Uniqueness

What sets 4-Amino-2-(methylthio)thiazole-5-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methylthio group, in particular, contributes to its distinct properties compared to other thiazole derivatives .

Properties

IUPAC Name

4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S2/c1-10-5-7-3(6)2(11-5)4(8)9/h6H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVUPWQZRUDZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(S1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618111
Record name 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94507-74-1
Record name 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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